Lead(II) methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

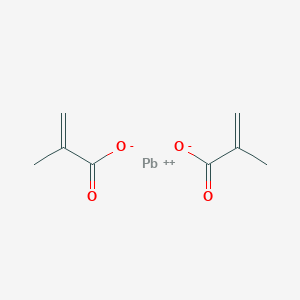

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCKGOSVNLMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061445 | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-61-7, 52609-46-8, 90552-19-5 | |

| Record name | Lead(II) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of lead(II) methacrylate, a compound of interest in materials science and potentially as a component in specialized polymer formulations. This document details generalized synthetic methodologies based on established principles of inorganic salt formation, outlines expected characterization data, and addresses the significant health and safety considerations pertinent to lead-containing compounds. For professionals in drug development, a critical examination of the known signaling pathways disrupted by lead is included, providing essential context for the biological implications of any lead-based materials. All quantitative data is summarized in structured tables, and logical relationships are visualized using diagrams.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound formed between the lead(II) cation and the methacrylate anion. While not a widely studied compound in pharmaceutical sciences, its potential for polymerization and incorporation into polymer matrices makes it a subject of interest for material scientists. For drug development professionals, the presence of lead necessitates a thorough understanding of its toxicological profile. Lead is a well-documented toxic heavy metal that can severely impact multiple organ systems, primarily through its interference with key biological signaling pathways. This guide will cover the synthesis, characterization, and critical safety considerations of this compound, with a specific focus on the molecular mechanisms of lead toxicity.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available scientific literature. However, based on general principles of inorganic salt synthesis from metal oxides or carbonates with carboxylic acids, two plausible methods are proposed.

Generalized Experimental Protocols

Method 1: From Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide with methacrylic acid.

-

Reaction Scheme: PbO + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O

-

Protocol:

-

In a well-ventilated fume hood, suspend lead(II) oxide (PbO) in a suitable solvent such as toluene or ethanol.

-

Slowly add a stoichiometric amount (2 equivalents) of methacrylic acid to the suspension with vigorous stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain stirring for several hours to ensure complete reaction. The reaction progress can be monitored by the dissolution of the solid lead(II) oxide.

-

After the reaction is complete, the resulting solution can be filtered to remove any unreacted starting material.

-

The solvent is then removed under reduced pressure to yield the crude this compound product.

-

The product can be further purified by recrystallization from an appropriate solvent.

-

Method 2: From Lead(II) Carbonate

This method utilizes the reaction of lead(II) carbonate with methacrylic acid, which produces carbon dioxide and water as byproducts.

-

Reaction Scheme: PbCO₃ + 2CH₂(CH₃)CCOOH → Pb(CH₂(CH₃)CCOO)₂ + H₂O + CO₂

-

Protocol:

-

In a fume hood, add lead(II) carbonate (PbCO₃) portion-wise to a solution of methacrylic acid (2 equivalents) in a suitable solvent (e.g., water or ethanol) with constant stirring. Effervescence due to the release of carbon dioxide will be observed.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the effervescence ceases and the solid lead(II) carbonate has dissolved.

-

Filter the solution to remove any insoluble impurities.

-

Isolate the this compound by removing the solvent under reduced pressure or by precipitation upon addition of a non-solvent.

-

Wash the resulting solid with a suitable solvent and dry under vacuum.

-

Disclaimer: These are generalized protocols and have not been verified experimentally. Due to the hazardous nature of lead compounds, any attempt to perform these syntheses should be conducted by trained professionals in a properly equipped laboratory with all necessary safety precautions in place.

Characterization of this compound

While specific experimental data for this compound is scarce in the reviewed literature, the following table summarizes its known and expected properties based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value | Reference/Source |

| Chemical Formula | C₈H₁₀O₄Pb | Chemical Supplier Data |

| Molecular Weight | 377.36 g/mol | Calculated |

| Appearance | White to off-white powder | Expected |

| Melting Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in some organic solvents | Expected |

| CAS Number | 52609-46-8 | Chemical Supplier Data |

Spectroscopic and Thermal Analysis (Expected Data)

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (~5.5-6.2 ppm) and the methyl protons (~1.9 ppm) of the methacrylate group. |

| ¹³C NMR | Resonances for the carboxyl carbon (~170-180 ppm), the vinyl carbons (~125-140 ppm), and the methyl carbon (~18 ppm). |

| FTIR (cm⁻¹) | Characteristic bands for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) around 1540-1580 cm⁻¹ and 1410-1440 cm⁻¹, respectively. Also, bands for the C=C stretching (~1630 cm⁻¹) and C-H stretching of the vinyl and methyl groups. |

| TGA/DSC | Thermal decomposition is expected, likely in multiple stages, with the loss of the methacrylate ligands at elevated temperatures, ultimately forming lead oxide as a final residue. |

Health and Safety Considerations

Lead is a highly toxic heavy metal, and all lead compounds, including this compound, should be handled with extreme caution.

-

Toxicity: Lead is a cumulative poison that affects multiple body systems, including the nervous, hematopoietic, renal, and reproductive systems.

-

Routes of Exposure: Inhalation of dust, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound powder should be done in a certified fume hood to prevent inhalation.

-

Disposal: Dispose of all lead-containing waste in accordance with local, state, and federal regulations for hazardous waste.

Biological Relevance for Drug Development Professionals: Signaling Pathways of Lead Toxicity

The primary relevance of this compound to drug development professionals lies in understanding the toxicological implications of lead. Lead exerts its toxic effects through several key mechanisms at the molecular level.

Interference with Calcium Signaling

Lead can mimic calcium ions (Ca²⁺) and disrupt normal cellular calcium signaling. This is a critical mechanism of its neurotoxicity.

Caption: Lead disrupts calcium-dependent neurotransmitter release.

Lead's ability to substitute for calcium allows it to interfere with the function of numerous calcium-dependent proteins, such as protein kinase C (PKC) and calmodulin.[1] This disruption alters neurotransmitter release and other critical neuronal functions.

Induction of Oxidative Stress

Lead promotes the generation of reactive oxygen species (ROS) and weakens the cellular antioxidant defense systems, leading to oxidative stress.

References

An In-depth Technical Guide to the Physical Properties of Lead(II) Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical data for lead(II) methacrylate. Due to the limited availability of detailed experimental studies on this specific compound in publicly accessible literature, this document outlines the known properties and provides generalized experimental frameworks for its synthesis and characterization based on common practices for similar metal-organic compounds.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these properties, particularly the melting and boiling points, are not consistently reported across all commercial sources and may require experimental verification. Data for density and solubility in various organic solvents are notably absent from readily available literature.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| Chemical Formula | C₈H₁₀O₄Pb | [1] |

| Molecular Weight | 377.36 g/mol | [1] |

| CAS Number | 1068-61-7 | [1] |

| Appearance | Off-white powder | |

| Melting Point | 62 °C (unverified) | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Organic Solvents | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, a general approach can be outlined based on the synthesis of other metal carboxylates and the characterization of methacrylate-containing compounds.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with methacrylic acid in an aqueous or alcoholic solution. The general reaction is as follows:

Pb²⁺(aq) + 2 CH₂(CH₃)COOH(aq) → Pb(CH₂(CH₃)COO)₂(s) + 2 H⁺(aq)

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

-

Methacrylic acid (CH₂(CH₃)COOH)

-

Deionized water or ethanol

-

Sodium hydroxide (NaOH) or other base (for pH adjustment)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolve a stoichiometric amount of the lead(II) salt in deionized water or ethanol.

-

In a separate vessel, dissolve a slight excess of methacrylic acid in the same solvent.

-

Slowly add the methacrylic acid solution to the lead(II) salt solution with constant stirring.

-

A white precipitate of this compound should form. The pH of the solution can be adjusted with a base to drive the reaction to completion.

-

Continue stirring the mixture for a set period (e.g., 2-4 hours) at room temperature or slightly elevated temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

-

Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization Techniques

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

Obtain an FTIR spectrum of the dried this compound powder using an ATR-FTIR spectrometer.[2]

-

Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.[2]

-

Identify the characteristic absorption bands for the methacrylate ligand, paying close attention to the symmetric and asymmetric stretching vibrations of the carboxylate group, which are indicative of salt formation. The C=C stretching vibration of the vinyl group should also be present.

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methacrylate ligand. Due to the presence of the heavy lead atom, obtaining high-resolution spectra might be challenging.

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as lead salts are often insoluble in chloroform).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra for the characteristic signals of the vinyl and methyl protons and carbons of the methacrylate group.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the compound.

Procedure:

-

Place a small, accurately weighed sample of this compound into an alumina or platinum TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[3]

-

Record the mass loss as a function of temperature to determine the decomposition profile.[3]

-

For DSC, heat a sample in a sealed aluminum pan to determine melting and other thermal transitions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to Lead(II) Methacrylate

This document provides an in-depth overview of Lead(II) Methacrylate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, a generalized synthesis protocol, safety information, and its limited applications, with a focus on its toxicological profile and interactions with biological systems.

Chemical and Physical Properties

This compound is an organometallic compound that exists as an off-white powder.[1] It is classified as a dangerous good for transportation.[2][3] Key quantitative data are summarized below for clarity and comparison.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Primary CAS Number | 1068-61-7 | [2] |

| EC Number | 213-949-2 | [1][4] |

| Molecular Formula | C₈H₁₀O₄Pb | [1][2] |

| IUPAC Name | lead(2+);2-methylprop-2-enoate | [1][4] |

| Synonyms | Lead methacrylate, Methacrylic acid lead salt | [1][5] |

| PubChem CID | 61255 | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 377.36 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Purity | ≥96% | [2] |

| Melting Point | 62 °C | [1][5] |

| Boiling Point | 160.5 °C at 760 mmHg | [5] |

| Solubility in H₂O | Not Available (N/A) | [1] |

| Exact Mass | 378.034561 g/mol | [1] |

Experimental Protocols

2.1. Generalized Synthesis of this compound

Methodology:

-

Reactant Preparation: A suitable lead(II) salt, such as basic lead(II) carbonate or lead(II) acetate, is chosen as the lead source. Methacrylic acid serves as the source of the methacrylate ligand.

-

Reaction: The lead salt is dissolved or suspended in a suitable solvent, such as methanol.[6]

-

Addition of Methacrylic Acid: Methacrylic acid is added to the solution, typically in a stoichiometric ratio to the lead salt.

-

Stirring and Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]

-

Isolation: The resulting solution is filtered to remove any unreacted starting material or byproducts.

-

Crystallization: The product, this compound, is obtained by slow evaporation of the solvent, leading to the formation of crystals.[6]

-

Purification: The obtained solid is washed with a suitable solvent and dried under a vacuum.

Caption: Generalized workflow for the synthesis of this compound.

2.2. Adsorptive Removal of Lead(II) using Methacrylate-Based Hydrogels

Methacrylate-based polymers have been investigated for their capacity to adsorb and remove lead(II) ions from aqueous solutions.

Methodology:

-

Hydrogel Synthesis: A copolymer hydrogel, such as poly(N,N-dimethylacrylamide-co-2-hydroxyethyl methacrylate), is synthesized via free-radical bulk copolymerization.[7]

-

Characterization: The resulting copolymer is characterized using techniques like ¹H and ¹³C NMR and Raman spectroscopy to confirm its structure.[7]

-

Adsorption Experiment: A known mass of the hydrogel (e.g., 100 mg) is placed into lead(II) ion solutions of varying concentrations (e.g., 10 to 200 ppm).[7] The lead ion solution is typically prepared by dissolving a lead salt like lead nitrate in deionized water.

-

Equilibration: The samples are agitated for a set period to allow adsorption to reach equilibrium.

-

Quantification: The hydrogel is removed, and the remaining concentration of Pb²⁺ in the supernatant is quantified using methods like UV-vis spectrophotometry or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8]

Health, Safety, and Toxicological Profile

This compound is a hazardous substance. The toxicity is primarily attributed to the lead(II) ion.

Table 3: Hazard Information for this compound

| Hazard Type | Code / Statement | Source |

| Signal Word | Danger | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | [1] |

| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [1] |

| Transport Information | UN 2291 6.1/ PG III | [1] |

Exposure to lead can impact multiple organ systems, including the nervous, renal, reproductive, and gastrointestinal systems.[9] Acute toxicity in adults has been observed at blood lead concentrations ranging from 50–300 µg/dL. In children, signs of encephalopathy have been noted at blood lead levels between 90–800 µg/dL, with gastrointestinal effects reported at levels of 60–450 µg/dL. There is no identified safe level of lead exposure.[10]

Applications and Relevance to Drug Development

The primary application of this compound is in research and laboratory settings, particularly within the field of organometallics.[1] There is no direct evidence to suggest its use in drug development; its high toxicity profile makes it unsuitable for therapeutic applications.

However, related methacrylate polymers are explored in materials science for applications such as:

-

Heavy Metal Remediation: As detailed in the experimental protocol, methacrylate-based hydrogels can be used for the adsorptive removal of lead(II) from water.[7][8][11]

-

Radiation Shielding: Lead-containing acrylics, while not specifically methacrylate, are used for X-ray shielding.[9]

Mechanism of Toxicity: Interference with Cellular Signaling

The toxicity of the lead(II) ion (Pb²⁺) stems from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺). This interference disrupts numerous fundamental cellular processes.

-

Disruption of Calcium Signaling: Pb²⁺ can replace Ca²⁺ in calcium-binding proteins like Calmodulin (CaM).[12] CaM is a critical transducer in signaling pathways that govern memory, growth, and muscle contraction.[12] Pb²⁺ also interacts with and activates Protein Kinase C (PKC) at concentrations lower than those required for Ca²⁺, leading to aberrant downstream signaling.[13]

-

Induction of Apoptosis: Lead exposure can trigger the intrinsic (mitochondria-mediated) pathway of apoptosis. It affects mitochondrial permeability and alters the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring cell death.[13]

-

Enzyme Inhibition: Pb²⁺ can inhibit zinc-dependent enzymes by displacing the native Zn²⁺ ion. A classic example is δ-aminolevulinic acid dehydratase (ALAD), where Pb²⁺ binds to the cysteine-rich active site but fails to activate the substrate, leading to enzyme inhibition.[12]

Caption: Disruption of cellular signaling pathways by the Lead(II) ion.

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chemydata.com [chemydata.com]

- 5. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. marshield.com [marshield.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lead(II) Binding in Natural and Artificial Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Lead(II) Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lead(II) methacrylate's solubility in various solvents. Due to the limited availability of direct quantitative data, this document synthesizes existing information, discusses the solubility of related compounds, and presents standardized methodologies for experimental determination. It also covers the health and safety aspects crucial for handling this organometallic compound.

Introduction to this compound

This compound (C₈H₁₀O₄Pb) is a metal salt of methacrylic acid. It is an organolead compound that can serve as a monomer for polymerization or be used in various chemical syntheses. Its properties are of interest in materials science and, potentially, in specialized pharmaceutical applications, although its use in drug development is severely limited by its high toxicity.[1][2]

Physical and Chemical Properties:

-

Appearance: Off-white powder[4]

Solubility Profile of this compound

Direct, quantitative data on the solubility of this compound in various solvents is not extensively reported in publicly available literature. The existing information is sparse and at times contradictory.

Data on this compound Solubility

| Solvent | Reported Solubility | Citation |

| Water | "soluble" | [3] |

| Water | "N/A" (Not Available) | [4] |

This discrepancy highlights the need for empirical determination of solubility for any application. The term "soluble" is qualitative and can imply a wide range of concentrations. The "N/A" entry from another supplier suggests a lack of tested data.[3][4]

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Solvent Polarity: As a salt, it is expected to have higher solubility in polar solvents that can solvate the lead(II) cation and the methacrylate anion.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

-

pH: In aqueous solutions, the pH can influence the protonation state of the methacrylate anion and potentially lead to the formation of lead hydroxide precipitates at higher pH values.

-

Common Ion Effect: The presence of other lead or methacrylate salts in the solution would decrease its solubility.

Solubility of Related Methacrylate-Based Polymers

While data on the monomer is scarce, the solubility of poly(methyl methacrylate) (PMMA), a polymer derived from a related monomer, is well-documented and can offer some insights into the behavior of the methacrylate functional group in different solvent environments.

| Polymer | Solvent | Solubility Behavior | Citation(s) |

| Poly(methyl methacrylate) (PMMA) | Acetone | Good solvent, dissolves PMMA.[6][7] | [6][7] |

| Poly(methyl methacrylate) (PMMA) | Tetrahydrofuran (THF) | Good solvent, noted to be faster than acetone in dissolving PMMA granules.[6] | [6] |

| Poly(methyl methacrylate) (PMMA) | Dimethyl sulfoxide (DMSO) | Suitable eluent for SEC, indicating it is a good solvent. It behaves as a theta solvent at 35°C.[8][9] | [8][9] |

| Poly(methyl methacrylate) (PMMA) | Benzene | Good solvent.[6] | [6] |

| Poly(methyl methacrylate) (PMMA) | Ethanol/Water Mixtures | Shows improved solubility in ethanol/water mixtures compared to pure ethanol, with a maximum solubility around 80 wt-% ethanol.[10][11] | [10][11] |

| Poly(methyl methacrylate) (PMMA) | Methanol | Can induce opacity, suggesting it is a poor solvent or non-solvent.[12] | [12] |

It is critical to note that the solubility of a monomer can be significantly different from its corresponding polymer.

Experimental Protocol for Solubility Determination

For researchers needing precise solubility data, the following standard protocol for the isothermal equilibrium method is recommended.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.2 µm PTFE or nylon)

-

Analytical instrumentation for lead quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of lead in the diluted sample using a calibrated AAS or ICP-MS instrument.

-

Calculation: Calculate the original concentration of this compound in the saturated solution based on the measured lead concentration and the dilution factor. This value represents the solubility.

-

Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.

Caption: Experimental workflow for determining the solubility of a solid compound.

Signaling Pathways and Applications

There are no known specific biological signaling pathways directly involving this compound for therapeutic purposes. Its primary relevance in a biological context is related to the toxicology of lead. Lead ions are known to interfere with numerous biological processes by mimicking other divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), binding to sulfhydryl groups in proteins, and inducing oxidative stress.

In materials science, methacrylate-based polymers have been extensively studied for their ability to adsorb and remove heavy metal ions, including lead, from aqueous solutions.[13][14][15][16] This process typically involves chelating functional groups on the polymer backbone that bind to the lead ions.

Caption: Process of heavy metal ion removal using chelating polymer beads.

Health and Safety Considerations

This compound is a hazardous substance due to its lead content and should be handled with extreme caution.

-

Toxicity: Lead is a cumulative toxicant that affects multiple body systems, including the nervous, hematopoietic, gastrointestinal, and renal systems.[1][17] There is no known safe level of lead exposure.[2]

-

Hazard Statements: It is classified with hazard statements such as H360 (May damage fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects), H302 (Harmful if swallowed), and H332 (Harmful if inhaled).[4]

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) before use.

-

Conclusion

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. This compound, CasNo.52609-46-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. americanelements.com [americanelements.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetone - Wikipedia [en.wikipedia.org]

- 8. Cu(0)-RDRP of methacrylates in DMSO: importance of the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of poly(hydroxyethyl methacrylate-N-methacryloyl-(L)-glutamic acid) copolymer beads for removal of lead ions | AVESİS [avesis.hacettepe.edu.tr]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. marshield.com [marshield.com]

An In-depth Technical Guide on the Thermal Stability of Lead(II) Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) methacrylate is a metal-organic compound with potential applications in various fields, including polymer science and materials chemistry. Understanding its thermal stability is crucial for its synthesis, processing, and application, as it dictates the temperature range in which the material can be used without degradation. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data and analogous metal-containing methacrylate systems. Due to a lack of extensive direct studies on pure this compound, this guide also incorporates data from related materials to infer potential decomposition pathways and stability characteristics.

Introduction to the Thermal Stability of Metal Methacrylates

The thermal stability of metal methacrylates is a complex property influenced by the nature of the metal-carboxylate bond, the coordination number of the metal, and the overall crystal structure. The decomposition of these compounds upon heating can proceed through various mechanisms, including the loss of volatile ligands, decomposition of the methacrylate moiety, and reduction of the metal center. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are invaluable for elucidating these processes.

Predicted Thermal Decomposition of this compound

While specific experimental data for the thermal decomposition of this compound is not extensively available in the public domain, a proposed decomposition pathway can be hypothesized based on the known thermal behavior of other metal methacrylates and the general decomposition patterns of methacrylate compounds.

The decomposition is expected to initiate with the breaking of the lead-oxygen bond of the carboxylate group. This would likely be followed by the fragmentation of the methacrylate ligand, potentially leading to the formation of volatile organic compounds and a solid residue of lead oxide or metallic lead, depending on the atmosphere.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, a standardized set of experimental protocols should be employed. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Workflow:

Caption: Standard workflow for TGA analysis of this compound.

Key Parameters to Record:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

-

Percentage Mass Loss: The amount of mass lost at each stage of decomposition.

-

Residue: The percentage of material remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Workflow:

Caption: Standard workflow for DSC analysis of this compound.

Key Parameters to Record:

-

Glass Transition Temperature (Tg): If applicable.

-

Melting Point (Tm): The temperature of the endothermic peak corresponding to melting.

-

Decomposition Temperature (Td): The temperature of the exothermic or endothermic peak associated with decomposition.

-

Enthalpy of Transitions (ΔH): The heat absorbed or released during a transition.

Summary of Expected Thermal Properties

Based on the general behavior of metal methacrylates, the following thermal properties for this compound can be anticipated. It is imperative to note that these are predictive and require experimental verification.

| Thermal Property | Expected Observation |

| Decomposition Onset (TGA) | Expected in the range of 200-350 °C in an inert atmosphere. |

| Decomposition Steps (TGA) | Likely a multi-step decomposition process, corresponding to the loss of organic fragments. |

| Residue at 800 °C (TGA, Air) | A stable residue corresponding to lead oxide (e.g., PbO) is expected. |

| Residue at 800 °C (TGA, N2) | The residue may consist of a mixture of lead oxide and metallic lead, or primarily metallic lead. |

| Thermal Events (DSC) | An endothermic peak for any phase transitions (e.g., melting) followed by exothermic peaks for decomposition. |

Conclusion and Future Work

The thermal stability of this compound is a critical parameter for its practical application. While direct experimental data is limited, this guide provides a framework for its investigation through standardized thermal analysis techniques. The proposed decomposition pathway and expected thermal properties serve as a starting point for researchers. Future work should focus on conducting detailed TGA and DSC studies on well-characterized samples of this compound under various atmospheric conditions and heating rates to provide concrete quantitative data. This will enable a more thorough understanding of its thermal behavior and unlock its full potential in material science and other applications.

Technical Guide: Crystal Structure Analysis of Lead(II) Methacrylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, a detailed, publicly available single-crystal X-ray diffraction study for lead(II) methacrylate is not present in major crystallographic databases. Consequently, this guide provides a comprehensive, albeit generalized, framework for the synthesis and crystal structure analysis of this compound. The experimental protocols are based on established methods for similar metal-organic compounds, and the quantitative data presented is illustrative of what might be expected for a lead(II) carboxylate.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-organic compound that finds applications in the synthesis of polymers with high refractive indices and radiation shielding capabilities. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. This guide outlines the methodologies for the synthesis of high-quality single crystals of this compound and their subsequent analysis by single-crystal X-ray diffraction, supplemented by other characterization techniques.

Experimental Protocols

Synthesis of this compound Single Crystals

The successful growth of single crystals suitable for X-ray diffraction is a critical first step.[1][2] The following methods, adapted from procedures for other lead(II) carboxylates and coordination polymers, can be employed.[1][3]

Method 1: Slow Evaporation

-

Reaction Mixture: A solution of a soluble lead(II) salt (e.g., lead(II) nitrate or lead(II) acetate) in a suitable solvent is prepared. A stoichiometric amount of methacrylic acid, neutralized with a base like sodium hydroxide or an amine, is added to this solution.

-

Solvent System: A solvent system in which this compound has moderate solubility is chosen. This could be a mixed solvent system, such as water/ethanol or dimethylformamide (DMF)/water.

-

Crystallization: The resulting solution is filtered to remove any impurities and then left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals.

Method 2: Gel Diffusion

-

Gel Preparation: A silica gel is prepared by the acidification of a sodium silicate solution. This gel acts as a medium for the slow diffusion of reactants.

-

Reactant Diffusion: A solution of a soluble lead(II) salt is carefully layered on top of the gel in one arm of a U-tube, and a solution of sodium methacrylate is layered in the other arm.

-

Crystal Growth: The reactants diffuse slowly through the gel, and where they meet, the low concentration can favor the growth of well-defined single crystals over the precipitation of a powder.[1]

Method 3: Hydrothermal/Solvothermal Synthesis

-

Reaction Mixture: Lead(II) oxide or a lead(II) salt is mixed with methacrylic acid in a solvent (e.g., water, ethanol, or a mixture).

-

Sealed Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100 and 180 °C for a period of 24 to 72 hours.

-

Controlled Cooling: The autoclave is then cooled slowly to room temperature, which can promote the formation of single crystals.[4][5]

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of defects, is selected under a polarizing microscope.[2][6] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[7] As the crystal is rotated, a series of diffraction images are collected by a detector.[6][8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[7]

Complementary Characterization Techniques

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition of the compound. For metal acrylates, this can reveal information about polymerization and decomposition to the metal oxide.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination mode of the methacrylate ligand by analyzing the stretching frequencies of the carboxylate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁰⁷Pb NMR can provide information about the coordination environment of the lead atoms.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from a crystal structure analysis of this compound.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₄Pb |

| Formula Weight | 377.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

| Absorption Coefficient (mm⁻¹) | Hypothetical Value |

| F(000) | Hypothetical Value |

Table 2: Illustrative Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Pb-O1 | Hypothetical Value | O1-Pb-O2 | Hypothetical Value |

| Pb-O2 | Hypothetical Value | O1-Pb-O3 | Hypothetical Value |

| Pb-O3 | Hypothetical Value | O2-Pb-O4 | Hypothetical Value |

| Pb-O4 | Hypothetical Value | C2-C1-O1 | Hypothetical Value |

| C1-O1 | Hypothetical Value | C1-C2-C3 | Hypothetical Value |

| C1-O2 | Hypothetical Value | C2-C3-C4 | Hypothetical Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for the synthesis and structural analysis of this compound.

This guide provides a foundational framework for researchers undertaking the structural analysis of this compound. The successful execution of these protocols would yield valuable insights into the solid-state chemistry of this compound, paving the way for its further application in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. Coordination geometry of lead carboxylates – spectroscopic and crystallographic evidence - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03075C [pubs.rsc.org]

- 4. Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Lead(II) Methacrylate

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For a metal-organic compound such as lead(II) methacrylate (Pb(C₄H₅O₂)₂), TGA can provide valuable insights into its decomposition mechanism, the temperature ranges of stability, and the nature of its degradation products. This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.

Proposed Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the decomposition of both the methacrylate ligands and the formation of lead-based residues. Based on the thermal analysis of lead(II) acetate, the decomposition is likely to proceed through the formation of intermediate lead compounds before yielding the final residue.[1][2][3][4][5] The methacrylate component is expected to degrade via mechanisms similar to those observed in polymethacrylates, which primarily involve depolymerization to the monomer and subsequent fragmentation.[6][7][8][9][10]

Data Presentation: Projected TGA Data for this compound

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound, conducted under an inert nitrogen atmosphere.

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products | Proposed Solid Residue |

| 1 | 250 - 350 | ~35% | Methyl methacrylate, CO₂, CO, various hydrocarbons | Intermediate lead carboxylate/oxide |

| 2 | 350 - 450 | ~20% | CO₂, CO, smaller organic fragments | Lead(II) oxide (PbO) |

| 3 | > 450 | - | - | Lead(II) oxide (PbO) |

Experimental Protocols

A generalized experimental protocol for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the TGA of metal-organic compounds and polymers.[11][12][13][14]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600°C is required. The instrument should have programmable temperature control and the ability to maintain a controlled atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating and decomposition.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. Alumina or platinum crucibles are recommended.

3.3. TGA Measurement Parameters

-

Purge Gas: High-purity nitrogen at a constant flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) should be analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates for each stage, and the percentage of mass loss at each stage.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound under an inert atmosphere.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unraveling the Decomposition Process of Lead(II) Acetate: Anhydrous Polymorphs, Hydrates, and Byproducts and Room Temperature Phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrolysis of of poly(methy methacrylate) copolymers [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

- 10. Chemical Recycling of Polymethacrylates | CHIMIA [chimia.ch]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. epfl.ch [epfl.ch]

- 14. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis of Lead(II) Methacrylate: Precursors and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical precursors and synthetic pathways for producing lead(II) methacrylate. The information presented is intended to support research and development activities where this organometallic compound may be of interest. All quantitative data from cited experimental protocols are summarized in structured tables for ease of comparison, and detailed methodologies are provided. Furthermore, this guide includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Core Precursors for this compound Synthesis

The synthesis of this compound [(CH₂=C(CH₃)COO)₂Pb] primarily involves the reaction of a suitable lead(II) salt with methacrylic acid or its derivatives. The most prominent and viable precursors identified in the literature are lead(II) oxide (PbO), lead(II) carbonate (PbCO₃), and lead(II) acetate [Pb(CH₃COO)₂]. The selection of a specific precursor can influence reaction conditions, yield, and purity of the final product.

Lead(II) Oxide (PbO)

Lead(II) oxide, an inorganic compound, serves as a basic precursor that readily reacts with acids. In the context of this compound synthesis, PbO reacts with methacrylic acid in a neutralization-type reaction to form the lead salt of the acid and water. This reaction is a common and straightforward method for preparing various metal salts of carboxylic acids.

Lead(II) Carbonate (PbCO₃)

Similar to lead(II) oxide, lead(II) carbonate is another inorganic salt that can be effectively utilized for the synthesis of this compound. The reaction with methacrylic acid proceeds with the evolution of carbon dioxide gas and the formation of this compound and water. The effervescence of CO₂ provides a visual indicator of the reaction's progress.

Lead(II) Acetate [Pb(CH₃COO)₂]

Lead(II) acetate is a soluble lead salt that can also be employed as a precursor. The reaction with methacrylic acid would typically involve an acid-base displacement, where the stronger methacrylic acid displaces the weaker acetic acid from the lead salt. This approach may require purification steps to remove the acetic acid byproduct.

Experimental Protocols

While specific detailed experimental protocols for the synthesis of this compound are not abundantly available in publicly accessible literature, the general principles of inorganic salt formation from oxides, carbonates, and acetates with carboxylic acids can be applied. The following are generalized experimental methodologies derived from analogous chemical syntheses.

Synthesis from Lead(II) Carbonate and Methacrylic Acid

This method is based on the established reactivity of metal carbonates with carboxylic acids.

Reaction: PbCO₃ + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O + CO₂

Experimental Workflow:

Caption: Workflow for this compound Synthesis from Lead(II) Carbonate.

Detailed Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend a known molar amount of basic lead carbonate in a suitable inert organic solvent (e.g., toluene).

-

Slowly add a stoichiometric amount (2 molar equivalents) of methacrylic acid to the suspension with continuous stirring.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

After the reaction is complete, filter the hot solution to remove any unreacted lead carbonate.

-

Allow the filtrate to cool to room temperature or below to induce crystallization of the this compound product.

-

Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities, and dry under vacuum.

Synthesis from Lead(II) Oxide and Methacrylic Acid

This protocol leverages the acid-base reaction between a metal oxide and a carboxylic acid.

Reaction: PbO + 2CH₂=C(CH₃)COOH → (CH₂=C(CH₃)COO)₂Pb + H₂O

Signaling Pathway of Reaction:

Caption: Reaction Pathway for this compound from Lead(II) Oxide.

Detailed Methodology:

-

Suspend lead(II) oxide in a suitable solvent such as toluene or water in a reaction vessel.

-

Add methacrylic acid (2 molar equivalents) to the suspension.

-

Heat the mixture with stirring. If water is used as a solvent, the reaction can be driven to completion by removing the water, for example, by azeotropic distillation with a Dean-Stark apparatus if a suitable organic solvent is used.

-

Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent.

Quantitative Data

Currently, there is a lack of specific quantitative data such as reaction yields, optimal temperatures, and reaction times for the synthesis of this compound in the peer-reviewed scientific literature. The data presented below is based on general knowledge of similar salt formation reactions and should be optimized for specific laboratory conditions.

| Precursor | Reactant | Molar Ratio (Precursor:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| Lead(II) Carbonate | Methacrylic Acid | 1 : 2 | Toluene | Reflux | 2 - 4 | > 90 |

| Lead(II) Oxide | Methacrylic Acid | 1 : 2 | Toluene/Water | Reflux | 4 - 8 | > 85 |

| Lead(II) Acetate | Methacrylic Acid | 1 : 2 | Toluene | Reflocs | 6 - 12 | Variable |

Note: The yields are theoretical and will be dependent on the successful optimization of the reaction and purification steps.

Concluding Remarks

The synthesis of this compound can be achieved through straightforward acid-base reactions utilizing common lead(II) precursors such as the oxide, carbonate, or acetate. While detailed experimental data is sparse in the public domain, the general principles of inorganic salt synthesis provide a solid foundation for developing robust and efficient protocols. Researchers and professionals in drug development are encouraged to use the provided methodologies as a starting point and to conduct appropriate optimization and characterization to ensure the desired product quality and yield for their specific applications. The provided workflows and reaction pathway diagrams offer a clear visual guide to the synthetic processes involved.

An In-depth Technical Guide on the Polymerization Behavior of Lead(II) Methacrylate

Disclaimer: Direct experimental data on the polymerization of lead(II) methacrylate is scarce in publicly available literature. This guide is therefore based on established principles of methacrylate polymerization, the known chemistry of other metal-containing monomers, and predictive analysis. The experimental protocols and data presented are illustrative and based on analogous systems.

Introduction

This compound, with the chemical formula Pb(C₄H₅O₂)₂, is a metal-containing monomer that holds potential for the development of novel polymers with unique properties. The incorporation of lead into a polymethacrylate backbone could impart characteristics such as high refractive index, radiation shielding capabilities, and unique thermal or catalytic properties. This technical guide provides a comprehensive overview of the theoretical polymerization behavior of this compound, drawing parallels from the well-studied polymerization of other methacrylate monomers and metal-containing polymers. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of such specialty polymers.

Synthesis of this compound Monomer

The synthesis of this compound monomer is a prerequisite for its polymerization. A common method for preparing metal methacrylates is through the reaction of a metal salt with methacrylic acid.

Hypothetical Experimental Protocol for Monomer Synthesis

Materials:

-

Lead(II) acetate

-

Methacrylic acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (for neutralization of excess acid)

Procedure:

-

Dissolve lead(II) acetate in methanol in a reaction vessel.

-

Slowly add a stoichiometric amount of methacrylic acid to the solution while stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is washed with diethyl ether to remove unreacted methacrylic acid and other impurities.

-

The purified this compound monomer is dried under vacuum.

Characterization of the Monomer: The synthesized monomer should be characterized to confirm its identity and purity using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylate and vinyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon environment of the molecule.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and lead.

Polymerization of this compound

The polymerization of this compound is expected to proceed via a free-radical mechanism, similar to other vinyl monomers.[1] The choice of initiator, solvent, and reaction conditions will significantly influence the polymerization kinetics and the properties of the resulting polymer.

Proposed Polymerization Mechanisms

Free-radical polymerization involves three main stages: initiation, propagation, and termination.[1]

Initiation: A free-radical initiator (e.g., AIBN or BPO) is thermally or photochemically decomposed to generate primary radicals. These radicals then react with a this compound monomer to form an initiated monomer radical.

Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.

Hypothetical Experimental Protocol for Polymerization

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) as initiator

-

Toluene or Dimethylformamide (DMF) as solvent

-

Methanol as a non-solvent for precipitation

Procedure:

-

Dissolve a known amount of this compound monomer in the chosen solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

-

Add a specific amount of AIBN to the solution.

-

Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

-

Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere with constant stirring.

-

Allow the polymerization to proceed for a predetermined time.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to understand its structure, molecular weight, thermal properties, and morphology.

Analytical Techniques

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| FTIR Spectroscopy | Confirmation of polymerization by the disappearance of the vinyl C=C stretching band and the presence of the polymer backbone vibrations. |

| NMR Spectroscopy | Elucidation of the polymer's microstructure (tacticity). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) of the polymer. |

| X-ray Diffraction (XRD) | Crystalline or amorphous nature of the polymer. |

| Scanning Electron Microscopy (SEM) | Surface morphology of the polymer. |

Expected Quantitative Data

The following table summarizes hypothetical quantitative data for the polymerization of this compound under different conditions. This data is illustrative and based on typical values for methacrylate polymerizations.

| Entry | Monomer Conc. (mol/L) | Initiator (AIBN) Conc. (mol/L) | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) |

| 1 | 1.0 | 0.01 | 60 | 6 | 75 | 50,000 | 2.1 | 130 |

| 2 | 1.0 | 0.02 | 60 | 6 | 85 | 35,000 | 2.3 | 128 |

| 3 | 1.0 | 0.01 | 70 | 4 | 80 | 45,000 | 2.2 | 132 |

| 4 | 2.0 | 0.01 | 60 | 6 | 82 | 60,000 | 2.0 | 135 |

Potential Applications

While still a hypothetical material, poly(this compound) could find applications in several fields due to the presence of the heavy lead atom.

-

Radiation Shielding: Lead is a well-known material for shielding against X-rays and gamma rays. A lead-containing polymer could offer a lightweight and processable alternative to traditional lead shielding.[2]

-

High Refractive Index Materials: The high atomic number of lead could impart a high refractive index to the polymer, making it suitable for optical applications such as lenses and coatings.

-

Catalysis: Metal-containing polymers can act as catalysts in various chemical reactions.[3]

-

Biomedical Applications: While lead toxicity is a major concern, in controlled and encapsulated forms, such polymers could be explored for applications like radiotherapy enhancement.[4]

Conclusion

The polymerization of this compound presents an intriguing avenue for the development of novel functional polymers. Although direct experimental data is limited, this guide provides a theoretical framework for its synthesis, polymerization, and characterization based on well-established principles of polymer chemistry. Future research is necessary to validate these predictions and fully explore the potential of this unique metal-containing polymer. Researchers venturing into this area should proceed with appropriate safety precautions due to the toxicity of lead compounds.

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Metal-containing and Related Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enhancing Lead-Based Optoelectronics with Methacrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead-based materials, particularly lead halide perovskites, have demonstrated exceptional potential in a variety of optoelectronic applications, including solar cells, light-emitting diodes (LEDs), and photodetectors.[1] However, challenges related to the stability and environmental concerns of lead remain significant hurdles for widespread commercialization.[2][3] Methacrylate-based polymers, most notably poly(methyl methacrylate) (PMMA), have emerged as a versatile and effective solution to address these issues. By incorporating PMMA into perovskite devices, researchers have achieved significant improvements in stability, performance, and safety.[4][5]

These application notes provide a comprehensive overview of the use of methacrylate polymers in conjunction with lead-based optoelectronic materials. Detailed protocols for the synthesis and integration of these polymers into perovskite solar cells are presented, along with a summary of key performance enhancements.

Key Applications of Methacrylate Polymers in Lead-Based Optoelectronics

Methacrylate polymers, primarily PMMA, serve several critical functions in lead-based optoelectronic devices:

-

Encapsulation and Stability Enhancement: PMMA is widely used as an encapsulant to protect sensitive lead halide perovskite layers from moisture, oxygen, and heat, thereby significantly improving the long-term stability of the devices.[4] The hydrophobic nature of PMMA acts as a barrier against environmental degradation.

-

Defect Passivation: The incorporation of PMMA can passivate defects at the surface and grain boundaries of the perovskite film.[5] This reduces non-radiative recombination of charge carriers, leading to improved device efficiency and performance.

-

Improved Film Morphology: The addition of polymers like polyvinylpyrrolidone (PVP), which shares some functionalities with methacrylates, can influence the crystallization process of the perovskite film, resulting in larger grain sizes and reduced defect densities.[4]

-

Lead Sequestration: A significant environmental concern with lead-based perovskites is the potential for lead leakage from damaged devices.[3][6] Methacrylate-based films can be functionalized with lead-chelating agents to sequester lead ions, preventing them from leaching into the environment.[7] Researchers have demonstrated that such films can capture up to 96% of lead in damaged cells.[3][6]

-

Interlayer in Solar Cells: An ultrathin layer of PMMA can be used as an interlayer between the perovskite absorber and the hole transport layer (HTL) in solar cells.[5] This interlayer can reduce surface defects and improve the energy level alignment, leading to higher power conversion efficiencies.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative improvements in the performance of lead-based perovskite solar cells upon the incorporation of methacrylate polymers.

| Polymer Additive/Modification | Device Architecture | Key Performance Metric | Value | Reference |

| 3 wt% Polyvinylpyrrolidone (PVP) in CH₃NH₃PbI₃₋ₓClₓ | Semitransparent Solar Cell | Power Conversion Efficiency (PCE) | 5.36% | [4] |

| Average Visible Transmittance (AVT) | 34% | [4] | ||

| Ultrathin PMMA interlayer | [(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅] with CuPc HTL | Power Conversion Efficiency (PCE) | 21.3% | [5] |

| Stability (at 85°C and 85% RH) | >80% after 760 hours | [5] | ||

| PMMA-PbO₂ Nanocomposite | - | Energy Band Gap | Decreased with increasing PbO₂ concentration | [8] |

| Refractive Index & Optical Conductivity | Increased with increasing PbO₂ concentration | [8] | ||

| PMMA/PANi Copolymer Film | - | Electrical Conductivity | 2.34 x 10⁻⁶ S/cm (for 1:3 PMMA:PANi ratio) | [9] |

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells with a PMMA Interlayer

This protocol describes the fabrication of a perovskite solar cell incorporating an ultrathin PMMA interlayer between the perovskite absorber and a copper phthalocyanine (CuPc) hole transport layer, as adapted from the literature.[5]

Materials:

-

FTO-coated glass substrates

-

Titanium isopropoxide

-

Formamidinium iodide (FAI)

-

Methylammonium bromide (MABr)

-

Lead iodide (PbI₂)

-

Lead bromide (PbBr₂)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Poly(methyl methacrylate) (PMMA)

-

Chlorobenzene

-

Copper phthalocyanine (CuPc)

-

Gold (Au)

Procedure:

-

Substrate Preparation:

-

Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Deposit a compact TiO₂ layer by spin-coating a precursor solution of titanium isopropoxide and then anneal.

-

Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and anneal.

-

-

Perovskite Layer Deposition:

-

Prepare a perovskite precursor solution by dissolving FAI, MABr, PbI₂, and PbBr₂ in a mixture of DMF and DMSO.

-

Spin-coat the perovskite precursor solution onto the TiO₂ layer.

-

Anneal the film to form the perovskite crystal structure.

-

-

PMMA Interlayer Deposition:

-

Prepare a dilute solution of PMMA in chlorobenzene (e.g., 1-5 mg/mL).

-

Spin-coat the PMMA solution onto the perovskite layer. The spinning speed and concentration should be optimized to achieve an ultrathin, uniform layer.

-

Anneal at a low temperature (e.g., 100°C) to remove the solvent.

-

-

Hole Transport Layer (HTL) and Electrode Deposition:

-

Deposit the CuPc hole transport layer via thermal evaporation.

-

Deposit the gold (Au) back contact via thermal evaporation.

-

Protocol 2: Synthesis of a PMMA-Based Lead Sequestration Film

This protocol outlines the preparation of a lead-absorbing film that can be applied to perovskite solar cells to mitigate lead leakage, based on reported methods.[6][7]

Materials:

-

Ethylene vinyl acetate (EVA) film

-